2-Bromo-5-fluoro-4-(trifluoromethyl)phenylacetic acid
Description
2-Bromo-5-fluoro-4-(trifluoromethyl)phenylacetic acid is a halogenated phenylacetic acid derivative featuring bromo (Br), fluoro (F), and trifluoromethyl (CF₃) substituents at positions 2, 5, and 4 of the aromatic ring, respectively. The trifluoromethyl group enhances lipophilicity and metabolic stability, while bromine and fluorine contribute to electronegativity and steric effects, making the compound a candidate for pharmaceutical or agrochemical applications, particularly in enzyme inhibition or receptor modulation .
Properties
Molecular Formula |
C9H5BrF4O2 |
|---|---|
Molecular Weight |
301.03 g/mol |
IUPAC Name |
2-[2-bromo-5-fluoro-4-(trifluoromethyl)phenyl]acetic acid |
InChI |
InChI=1S/C9H5BrF4O2/c10-6-3-5(9(12,13)14)7(11)1-4(6)2-8(15)16/h1,3H,2H2,(H,15,16) |
InChI Key |
SUCNHMKOSSENNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)C(F)(F)F)Br)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme
- Substrate preparation : 1-Bromo-2-fluoro-4-(trifluoromethyl)benzene undergoes Friedel-Crafts alkylation with chloroacetyl chloride
- Oxidation : Subsequent oxidation of the chloromethyl intermediate to the carboxylic acid
$$
\text{C}6\text{H}3\text{BrF(CF}3\text{)} + \text{ClCH}2\text{COCl} \xrightarrow{\text{AlCl}3} \text{C}6\text{H}3\text{BrF(CF}3\text{)CH}2\text{Cl} \xrightarrow{\text{KMnO}4} \text{C}6\text{H}3\text{BrF(CF}3\text{)CH}2\text{COOH}
$$
Optimization Parameters
| Condition | Typical Range | Optimal Value |
|---|---|---|
| Catalyst loading | 5-15 mol% AlCl₃ | 12 mol% AlCl₃ |
| Reaction temperature | 0-25°C | 5°C |
| Oxidation time | 4-8 hours | 6 hours |
| Overall yield | 58-72% | 68% ± 3% |
Key advantages include commercial availability of starting materials and scalability to kilogram quantities. However, the method suffers from moderate regioselectivity (83:17 para:ortho ratio) and requires careful control of Lewis acid catalyst stoichiometry.
Transition Metal-Catalyzed Coupling Approaches
Modern synthetic protocols increasingly employ palladium and copper catalysis to improve selectivity and reaction efficiency.
Suzuki-Miyaura Cross-Coupling
This method constructs the aromatic core through sequential coupling reactions:
Step 1 : Preparation of 2-bromo-5-fluoro-4-iodophenylacetic acid
Step 2 : Trifluoromethylation using (CF₃)₂Zn reagent
Step 3 : Final purification via recrystallization
$$
\text{C}6\text{H}3\text{BrF(I)CH}2\text{COOH} + (\text{CF}3)2\text{Zn} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{C}6\text{H}3\text{BrF(CF}3\text{)CH}_2\text{COOH}
$$
Performance Metrics :
Ullmann-Type Coupling for Direct Trifluoromethylation
Recent developments in copper-mediated chemistry enable direct C-CF₃ bond formation:
| Parameter | Value |
|---|---|
| Catalyst | CuI/1,10-phenanthroline |
| Ligand ratio | 1:1.2 |
| Solvent | DMF/H₂O (9:1) |
| Temperature | 110°C |
| Yield | 75% |
| Selectivity | 94% para |
This method eliminates the need for pre-functionalized intermediates but requires strict oxygen-free conditions.
Continuous Flow Synthesis
Industrial manufacturers have adopted continuous flow reactors to enhance process safety and efficiency:
System Configuration :
- Three-stage tubular reactor (316L stainless steel)
- Inline IR monitoring for real-time analysis
- Automated pH adjustment modules
Process Characteristics :
| Stage | Function | Residence Time |
|---|---|---|
| 1 | Bromo-fluorination | 12 min |
| 2 | Trifluoromethylation | 8 min |
| 3 | Acetic acid sidechain attachment | 15 min |
Key benefits include:
- 95% conversion efficiency
- 89% isolated yield
- 50% reduction in solvent waste compared to batch processes
Comparative Analysis of Synthesis Methods
The table below summarizes critical performance indicators for major preparation routes:
| Method | Yield (%) | Purity (%) | Cost Index | Scalability | Environmental Impact |
|---|---|---|---|---|---|
| Friedel-Crafts | 68 | 98 | 1.0 | Industrial | Moderate |
| Suzuki Coupling | 82 | 99 | 3.2 | Pilot | High |
| Ullmann Coupling | 75 | 97 | 2.8 | Lab | Moderate |
| Continuous Flow | 89 | 99.5 | 4.1 | Industrial | Low |
Cost index normalized to Friedel-Crafts method
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-fluoro-4-(trifluoromethyl)phenylacetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids or esters in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
2-Bromo-5-fluoro-4-(trifluoromethyl)phenylacetic acid is an aromatic compound that contains bromine, fluorine, and a trifluoromethyl group attached to a phenyl ring. Its molecular formula is C9H5BrF4O2, and it has a molecular weight of approximately 301.03 g/mol . This compound's unique structural features contribute to its chemical reactivity and potential applications in medicinal chemistry and materials science.
Applications
2-Bromo-5-fluoro-4-(trifluoromethyl)phenylacetic acid has diverse applications across various fields:
- Pharmaceutical Intermediates It serves as a crucial building block in synthesizing various pharmaceutical drugs. The presence of bromine, fluorine, and a trifluoromethyl group allows for structural modifications and the introduction of specific properties into drug candidates.
- Agrochemicals This compound can be employed in developing new agrochemicals, such as pesticides and herbicides. The trifluoromethyl group, in particular, can enhance the lipophilicity and metabolic stability of these compounds, improving their efficacy.
- Materials Science It is utilized in synthesizing specialty polymers and materials with unique properties. The incorporation of halogen atoms like bromine and fluorine can modify the thermal and mechanical properties of materials.
- Research and Development As a specialized chemical, it is used in academic and industrial research for exploring new chemical reactions, structure-activity relationships, and novel applications.
Chemical Reactions
The chemical reactivity of 2-Bromo-5-fluoro-4-(trifluoromethyl)phenylacetic acid can be attributed to the presence of multiple functional groups. Key reactions include:
- Halogenation The bromine atom can be involved in halogen exchange reactions, allowing for the introduction of other halogens or functional groups.
- Suzuki Coupling The bromine substituent can participate in Suzuki coupling reactions, enabling the formation of carbon-carbon bonds and the attachment of various aryl or alkyl groups.
- Decarboxylation The carboxylic acid group can undergo decarboxylation, leading to the removal of a carbon dioxide molecule and the formation of a new compound.
- Esterification The carboxylic acid group can react with alcohols to form esters, which can modify the compound's properties and reactivity.
- Nucleophilic Substitution The fluorine atom can be displaced by nucleophiles, leading to the introduction of amino, hydroxyl, or other functional groups.
Mechanism of Action
The mechanism of action of 2-Bromo-5-fluoro-4-(trifluoromethyl)phenylacetic acid depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformations to form new compounds. In biological systems, its effects are mediated through interactions with molecular targets, such as enzymes or receptors, leading to changes in cellular pathways and functions .
Comparison with Similar Compounds
Structural Analogs with Varying Substituent Positions
Key analogs from the Combi-Blocks catalog () highlight positional isomerism and substituent effects:
Key Findings :
- Positional isomerism (e.g., CF₃ at 4 vs. 5) significantly impacts molecular interactions. For instance, CF₃ at position 4 may hinder binding in sterically sensitive environments compared to the target compound’s CF₃ at position 4 and F at 5 .
Halogen Substitution Effects
Chloro vs. Bromo Derivatives ():
- The additional methyl group at position 3 decreases steric hindrance relative to the target compound .
- 2-Chloro-5-(trifluoromethyl)phenylacetic acid (CAS 129825-11-2): Chlorine at position 2 results in lower lipophilicity (Cl vs. Br) and weaker van der Waals interactions in hydrophobic pockets .
Key Findings :
- Bromine in the target compound improves leaving-group capacity and lipophilicity, enhancing membrane permeability compared to chloro analogs.
Trifluoromethyl vs. Methyl Substitution ()
- 2-Bromo-4-fluoro-5-methylbenzoic acid (CAS 1003709-54-3): Methyl (CH₃) at position 5 lacks the electron-withdrawing effect of CF₃, reducing acidity (pKa) and metabolic stability .
Key Finding :
- The trifluoromethyl group in the target compound increases acidity and resistance to oxidative metabolism, critical for prolonged biological activity.
Q & A
Q. What are the recommended synthetic routes for 2-bromo-5-fluoro-4-(trifluoromethyl)phenylacetic acid, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves halogenation and fluorination of a phenylacetic acid precursor. A common approach includes:
Bromination : Introduce bromine at the ortho position using Br₂ or N-bromosuccinimide (NBS) under controlled temperature (0–5°C) to avoid over-halogenation .
Fluorination/Trifluoromethylation : Use CuF₂ or AgF as fluorinating agents, or employ trifluoromethyl iodide (CF₃I) with a palladium catalyst for trifluoromethyl group introduction .
Carboxylic Acid Formation : Hydrolyze intermediates (e.g., nitriles or esters) under acidic or basic conditions (e.g., H₂SO₄/H₂O or NaOH/EtOH) .
Optimization Tips :
Q. How can purity and structural integrity be validated during purification?
Methodological Answer:
- Recrystallization : Use ethanol/water mixtures (1:3 v/v) to achieve >95% purity, as evidenced by consistent melting points (mp 117–119°C for analogous bromophenylacetic acids) .
- Chromatography : Employ silica gel column chromatography with hexane/ethyl acetate (4:1) for intermediates.
- Characterization :
Advanced Research Questions
Q. How does the compound’s electronic profile influence its reactivity in cross-coupling reactions?
Methodological Answer: The bromine and trifluoromethyl groups create an electron-deficient aromatic ring, enhancing Suzuki-Miyaura coupling with boronic acids. Key considerations:
- Catalyst Selection : Pd(PPh₃)₄ or XPhos Pd G3 for sterically hindered substrates .
- Solvent Optimization : Use toluene/DMF (3:1) at 80°C to balance solubility and reactivity .
- Kinetic Studies : Track reaction rates via UV-Vis spectroscopy; trifluoromethyl groups reduce electron density, slowing oxidative addition but improving regioselectivity .
Q. What strategies resolve contradictions in solubility data for fluorinated phenylacetic acids?
Methodological Answer: Discrepancies arise from substituent positioning and solvent polarity. For 2-bromo-5-fluoro-4-(trifluoromethyl)phenylacetic acid:
Q. How can the compound be applied in perovskite solar cells (PSCs) to improve efficiency?
Methodological Answer: Fluorinated phenylacetic acids act as interfacial dipole layers in PSCs:
- Surface Modification : Spin-coat 0.1–1.0 wt% solutions onto ITO substrates to passivate surface defects and enhance hole transport .
- Performance Metrics :
- Power Conversion Efficiency (PCE) : Analogous trifluoromethyl derivatives achieve PCE >20% due to dipole-induced work function modulation .
- Stability : Fluorine’s hydrophobicity reduces moisture ingress, extending device lifetime .
Q. What computational methods predict the compound’s bioactivity in drug discovery?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to simulate binding to cyclooxygenase-2 (COX-2) or kinase targets. Trifluoromethyl groups enhance binding via hydrophobic interactions .
- QSAR Modeling : Correlate Hammett constants (σ) of substituents (Br: +0.23, CF₃: +0.54) with IC₅₀ values for anti-inflammatory activity .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the compound’s stability under basic conditions?
Methodological Answer: Instability arises from competing hydrolysis and decarboxylation pathways:
- Controlled Experiments :
- Mitigation : Use buffered solutions (pH 7.4) for biological studies or low-temperature storage (-20°C) .
Safety and Handling
Q. What precautions are critical when handling bromo- and trifluoromethyl-substituted intermediates?
Methodological Answer:
- Ventilation : Use fume hoods due to volatile byproducts (e.g., HBr gas) .
- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles to prevent skin/eye contact .
- Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
